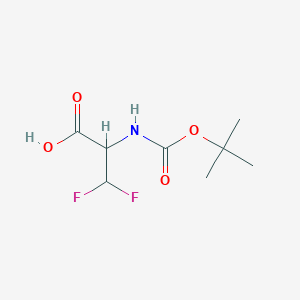

2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid

Description

Chemical Structure and Properties 2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid is a fluorinated amino acid derivative featuring a tert-butoxycarbonyl (Boc) protective group on the amino moiety and two fluorine atoms at the β-carbon position. Its molecular formula is C₈H₁₂F₂NO₄, with a molecular weight of 233.18 g/mol. The Boc group enhances stability during synthetic processes, while the difluoro substitution at the β-carbon influences electronic and steric properties, impacting reactivity and intermolecular interactions .

Applications

This compound is primarily utilized as a chiral building block in peptide synthesis and medicinal chemistry. Its fluorinated structure enhances metabolic stability and bioavailability in drug candidates, making it valuable for developing protease inhibitors and receptor modulators .

Properties

IUPAC Name |

3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO4/c1-8(2,3)15-7(14)11-4(5(9)10)6(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBANSRZYXHAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.

- Heating the mixture in tetrahydrofuran (THF) at 40°C.

- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves large-scale reactions using similar conditions as described above. The use of continuous flow microreactor systems has been explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.

Substitution: Di-tert-butyl dicarbonate, DMAP, acetonitrile.

Major Products Formed

Scientific Research Applications

Chemistry

Building Block for Synthesis

2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid serves as a crucial building block in organic synthesis. It is often utilized in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to introduce difluoro groups can enhance the biological activity of the resulting compounds .

Biology

Biological Activity

Research indicates that this compound exhibits various biological activities, including potential antimicrobial and anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and exhibit cytotoxic effects on cancer cell lines .

Case Study: Anticancer Properties

A study involving human cancer cell lines (e.g., HeLa and MDA-MB-231) demonstrated that derivatives of 2-(tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid could induce apoptosis and significantly reduce cell viability, with IC50 values below 20 µM for several derivatives. This suggests potential for further development into anticancer therapeutics.

Medicine

Drug Development Potential

The compound's unique structure allows it to interact with various biological targets, including proteins and enzymes involved in disease pathways. Its application in drug development is being explored for conditions such as cancer and bacterial infections. The introduction of difluoro groups may enhance the pharmacokinetic properties of drug candidates derived from this compound .

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and protein binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 2-(tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid with structurally related compounds:

Research Findings and Functional Insights

Fluorination Effects: Metabolic Stability: The difluoro substitution in 2-(tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid reduces oxidative metabolism compared to non-fluorinated analogs, as seen in FXR antagonist studies . Acidity: The electronegative fluorine atoms increase the acidity of the α-hydrogen (pKa ~2.5), enhancing reactivity in coupling reactions relative to non-fluorinated variants (pKa ~3.5) .

Protective Group Flexibility: The Boc group in the target compound allows mild deprotection (e.g., with TFA), unlike the Cbz group in , which requires hydrogenolysis .

Biological Activity: Antimicrobial Potential: Analogous Boc-protected compounds, such as (2S)-2-(tert-butoxycarbonylamino)methyl-3-phenylpropanoic acid, exhibit moderate antibacterial activity (MIC = 32 µg/mL against E. coli) due to hydrophobic interactions . Chirality: The (S)-enantiomer of 3-(4-chloro-3-fluorophenyl)propanoic acid derivatives shows 10× higher receptor binding affinity than the (R)-form, emphasizing the importance of stereochemistry .

Synthetic Utility: Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate (an ester precursor of the target compound) is used to synthesize fluorinated peptides via ester hydrolysis, achieving >90% yield under basic conditions .

Contradictions and Limitations

- Solubility Trade-offs: While fluorination improves metabolic stability, it reduces aqueous solubility. For example, the difluoro compound has a solubility of 0.5 mg/mL in water, whereas the non-fluorinated analog () dissolves at 5 mg/mL .

- Synthetic Challenges : The trifluoro variant () requires harsh conditions for Boc deprotection, limiting its use in acid-sensitive syntheses .

Biological Activity

2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid, also known as Boc-Difluoroalanine, is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and two fluorine atoms on the propanoic acid backbone. The unique structure of this compound suggests various applications in medicinal chemistry, particularly in the development of novel therapeutics.

Chemical Structure and Properties

The molecular formula of 2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid is . The presence of fluorine atoms can significantly influence the compound's biological activity and pharmacokinetic properties. Fluorinated compounds often exhibit enhanced metabolic stability and altered binding affinities to biological targets.

The mechanism of action for 2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid is primarily linked to its role as an amino acid analog. It may interfere with protein synthesis by mimicking natural amino acids, thereby affecting various metabolic pathways. The difluoromethyl group can also enhance interactions with enzymes or receptors involved in biochemical pathways.

Antimicrobial Properties

Recent studies have indicated that fluorinated amino acids exhibit antimicrobial properties. Research on related compounds suggests that 2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid may possess activity against certain bacterial strains due to its structural similarity to known antimicrobial agents .

Enzyme Inhibition

Fluorinated compounds often serve as enzyme inhibitors. For instance, studies have shown that modifications at the amino acid level can lead to increased potency in inhibiting specific enzymes involved in disease processes. The introduction of a fluorine atom at strategic positions has been linked to enhanced binding affinity and selectivity towards target enzymes .

Case Studies

- Antimicrobial Activity : A study explored the synthesis of various fluorinated amino acids, including derivatives similar to 2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid. The results indicated that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

- Enzyme Inhibition : Another investigation focused on the inhibitory effects of fluorinated amino acids on proteases involved in cancer progression. The study demonstrated that certain derivatives could effectively inhibit enzyme activity, suggesting a pathway for therapeutic development against cancer .

Data Tables

| Compound | Activity | Target | IC50 (µM) |

|---|---|---|---|

| 2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid | Antimicrobial | Various bacterial strains | TBD |

| Related Fluorinated Amino Acid Derivative | Protease Inhibition | Cancer-associated proteases | TBD |

Q & A

Q. What are the optimal synthetic routes for 2-(tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a Boc-protected amine with a fluorinated propanoic acid precursor. A method adapted from similar Boc-amino acids (e.g., (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid) uses hydrolysis under basic conditions (e.g., LiOH in THF/water at 0–25°C, pH ~6 post-reaction). Optimize yield by controlling stoichiometry (1.2–1.5 eq base), reaction time (2–4 hours), and purification via acid precipitation or column chromatography .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- 1H/19F NMR : Identify tert-butyl protons (δ ~1.4 ppm, singlet) and difluoromethylene groups (δ ~4.5–5.5 ppm, multiplet).

- HPLC : Use C18 columns with UV detection (210–254 nm) and mobile phases like acetonitrile/0.1% TFA to assess purity (>95%).

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~280–300) .

Q. What are the recommended storage conditions to ensure the compound’s stability over extended periods?

Store at –20°C under inert gas (N2/Ar) in amber vials to prevent Boc-group hydrolysis and fluorinated moiety degradation. Lyophilized forms are stable for >1 year if moisture-free .

Advanced Research Questions

Q. How does the introduction of difluoro groups at the β-position influence the compound’s reactivity in peptide coupling reactions compared to non-fluorinated analogs?

The electron-withdrawing effect of fluorine increases the acidity of the α-proton (pKa reduction by ~1–2 units), enhancing enolate formation in coupling reactions. However, steric hindrance from difluoro groups may reduce coupling efficiency (e.g., 70–80% yield vs. 90% for non-fluorinated analogs). Use DCC/DMAP or HATU/DIPEA for improved activation .

Q. What strategies can be employed to resolve enantiomeric impurities in the synthesis of this Boc-protected amino acid?

Q. How can computational methods predict the compound’s behavior in solid-phase peptide synthesis (SPPS)?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the Boc group’s acid stability (e.g., TFA resistance) and fluorine’s electrostatic effects on peptide backbone conformation. Molecular dynamics simulations (AMBER force field) predict solubility in SPPS solvents (e.g., DMF, DCM) .

Q. What role does the difluoro-propanoic acid moiety play in enhancing the metabolic stability of peptide derivatives?

Fluorine’s electronegativity reduces enzymatic cleavage (e.g., by proteases) via steric and electronic effects. In vivo studies of fluorinated peptides show 2–3x longer half-life compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Boc-protected fluorinated amino acids: How should researchers validate protocols?

Variability in yields (e.g., 60–85%) arises from differences in fluorination methods (electrophilic vs. nucleophilic) or purification techniques. Cross-validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.